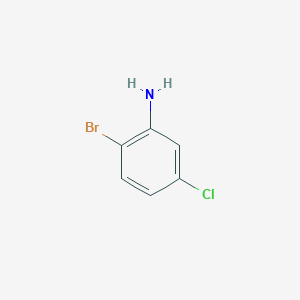

2-Bromo-5-chloroaniline

Beschreibung

Significance of Halogenated Aniline (B41778) Derivatives in Contemporary Chemistry

Halogenated anilines are a class of aromatic compounds that feature one or more halogen atoms and an amino group attached to a benzene (B151609) ring. These structures are of immense interest in contemporary chemistry for several reasons. The presence of halogens (fluorine, chlorine, bromine, and iodine) significantly influences the electronic properties and reactivity of the aniline ring, providing chemists with a versatile toolkit for molecular design.

Aryl halides, including halogenated anilines, are crucial precursors in a multitude of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.govrsc.org These reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govbeilstein-journals.org The specific type and position of the halogen atom can be strategically chosen to control the regioselectivity of these reactions. rsc.org

Furthermore, the halogen atoms can participate in hydrogen bonding and other non-covalent interactions, which is a critical factor in drug design and molecular recognition. rsc.org The incorporation of halogens can enhance the metabolic stability and bioavailability of drug candidates. Consequently, many biologically active molecules and approved drugs contain halogenated aromatic moieties. nih.govrsc.org

Current Research Landscape and Knowledge Gaps Pertaining to 2-Bromo-5-chloroaniline

This compound, with its distinct substitution pattern, is a valuable intermediate in organic synthesis. chemicalbook.com Current research often utilizes this compound as a starting material for creating more complex molecules with potential applications in pharmaceuticals and materials science. a2bchem.com For instance, it is a precursor in the synthesis of compounds with potential antitumor activity and inhibitors of specific enzymes.

Despite its utility, the full scope of this compound's reactivity and potential applications remains an area of active investigation. While its use in certain coupling reactions is documented, a comprehensive understanding of its reactivity profile under a wide array of catalytic systems is still evolving. Further research is needed to explore novel transformations and to develop more efficient and sustainable synthetic methods utilizing this compound. Additionally, its application in the synthesis of new classes of functional materials, such as organic light-emitting diodes (OLEDs) or sensors, is an area ripe for exploration. bldpharm.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEZSQHAFMZAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461932 | |

| Record name | 2-Bromo-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-57-4 | |

| Record name | 2-Bromo-5-chlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Bromo 5 Chloroaniline

Established Synthetic Routes for 2-Bromo-5-chloroaniline

The preparation of this compound has traditionally relied on multi-step synthetic sequences, often beginning with readily available precursors like 3-chloroaniline (B41212) or related nitrobenzene (B124822) derivatives. These methods, while effective, often involve harsh reaction conditions and the generation of significant waste.

Electrophilic Bromination Strategies for Aromatic Aniline (B41778) Compounds

Electrophilic aromatic substitution is a fundamental reaction for introducing halogen atoms onto an aniline ring. In the case of synthesizing this compound, the starting material is typically 3-chloroaniline. chemsrc.com The amino group of the aniline is a strong activating group, directing incoming electrophiles to the ortho and para positions.

The direct bromination of 3-chloroaniline can lead to a mixture of products. However, by carefully controlling the reaction conditions, such as the choice of brominating agent and solvent, the desired this compound can be obtained. smolecule.com N-Bromosuccinimide (NBS) is a commonly used brominating agent in these reactions, and the solvent polarity has been shown to significantly influence the regioselectivity of the bromination. lookchem.com For instance, the use of a mixture of potassium bromide (KBr) and potassium bromate (B103136) (KBrO3) has been explored as a brominating system. ajrconline.org

| Starting Material | Brominating Agent | Key Conditions | Product |

| 3-Chloroaniline | Bromine | Controlled conditions | This compound and other isomers |

| 3-Chloroaniline | N-Bromosuccinimide (NBS) | Solvent polarity variation | Tunable regioselectivity |

| 3-Chloroaniline | KBr/KBrO3 | Solvent-free, metal salt catalyst | 4-Bromo-3-chloroaniline |

Multi-step Synthesis Protocols Involving Nitration and Reduction

An alternative and widely employed strategy for the synthesis of this compound involves a multi-step process starting from a nitroaromatic compound. This method offers a higher degree of control over the final product's regiochemistry.

A common precursor for this route is 2-bromo-5-chloronitrobenzene (B41759). chemicalbook.com This intermediate can be synthesized through various methods, including the bromodecarboxylation of 4-chloro-2-nitrobenzoic acid. chemicalbook.com Once 2-bromo-5-chloronitrobenzene is obtained, the nitro group is reduced to an amine to yield the final product, this compound.

The reduction of the nitro group can be achieved using several reducing agents. A prevalent method involves catalytic hydrogenation using catalysts like Raney nickel in a solvent such as methanol (B129727). prepchem.comgoogle.com Other reducing systems, such as iron powder in acetic acid or stannous chloride, have also been utilized. google.com

Table 2: Multi-step Synthesis via Nitration and Reduction

| Precursor | Reaction Steps | Reagents | Product |

|---|---|---|---|

| 4-Chloro-2-nitrobenzoic acid | 1. Bromodecarboxylation | Trichloroisocyanuric acid, Bromine | 2-Bromo-5-chloronitrobenzene |

| 2-Bromo-5-chloronitrobenzene | 2. Reduction | Raney-Nickel, H2 | This compound |

| 3-Bromo-5-chloronitrobenzene | 1. Reduction | Reduced iron powder, Acetic acid | 3-Bromo-5-chloroaniline |

Amine Derivatization and Subsequent Halogenation Approaches

To modulate the reactivity and directing effects of the amino group in anilines, derivatization is a frequently used tactic. researchgate.net The amino group can be converted into a less activating and more sterically hindering group, such as an amide. This allows for more selective halogenation at other positions on the aromatic ring.

Development of Novel and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in chemistry. This trend has also impacted the synthesis of halogenated anilines like this compound, with a focus on catalytic methods and green chemistry principles.

Catalytic Transformations in the Synthesis of Halogenated Anilines

Catalysis offers a powerful tool for improving the efficiency and selectivity of chemical reactions. In the context of synthesizing halogenated anilines, both metal-based and organocatalytic systems have been developed to achieve regioselective halogenation.

Transition metal catalysts, particularly palladium complexes, have been employed for the direct C-H halogenation of anilines. rsc.org These methods can provide access to isomers that are difficult to obtain through traditional electrophilic substitution. For example, palladium-catalyzed meta-C–H bromination of aniline derivatives has been reported, overcoming the inherent ortho/para selectivity. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a valuable strategy. For instance, secondary amines have been used as organocatalysts for the ortho-selective chlorination of anilines using sulfuryl chloride as the halogen source under mild conditions. rsc.orgrsc.org Similarly, selenoether catalysts have shown high efficiency for ortho-selective chlorination of unprotected anilines. nsf.gov These catalytic approaches often operate under milder conditions and can offer improved regioselectivity compared to traditional methods.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of halogenated anilines. Key areas of focus include the use of safer solvents, the development of catalyst-free reactions, and the reduction of waste.

One approach is the use of greener reaction media. For example, research has explored performing bromination reactions in aqueous solutions or using recyclable catalysts to minimize the use of hazardous organic solvents. Another strategy involves mechanochemistry, where reactions are carried out by grinding solids together, often with a liquid auxiliary like polyethylene (B3416737) glycol (PEG), eliminating the need for bulk solvents. beilstein-journals.org This method has been successfully applied to the halogenation of phenols and anilines using N-halosuccinimides. beilstein-journals.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Chloroaniline |

| N-Bromosuccinimide |

| Potassium bromide |

| Potassium bromate |

| 4-Bromo-3-chloroaniline |

| 2-Bromo-5-chloronitrobenzene |

| 4-Chloro-2-nitrobenzoic acid |

| Trichloroisocyanuric acid |

| Bromine |

| Raney nickel |

| Methanol |

| Hydrogen |

| Iron |

| Acetic acid |

| Stannous chloride |

| 3-Bromo-5-chloroaniline |

| Hydrazine hydrate |

| 3-Chloroacetanilide |

| Palladium |

| Sulfuryl chloride |

| Polyethylene glycol |

| Nitrogen dioxide |

| Nitric acid |

| Sulfuric acid |

Yield Optimization and Purity Enhancement in Industrial and Laboratory Production

The economic viability and success of producing this compound on both an industrial and laboratory scale are heavily dependent on maximizing the reaction yield and achieving high product purity. Several strategies are employed to achieve these goals, focusing on the two primary synthetic pathways: the bromination of 3-chloroaniline and the reduction of 1-bromo-4-chloro-2-nitrobenzene.

A significant route to this compound involves the direct bromination of 3-chloroaniline. chemsrc.com However, this electrophilic substitution reaction can lead to a mixture of isomers and over-brominated products, necessitating careful optimization. To enhance the regioselectivity and yield of the desired this compound, control of reaction conditions is paramount. The choice of brominating agent, solvent, and temperature all play crucial roles. For instance, using a milder brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), can offer better control over the reaction. thieme-connect.com Furthermore, catalytic methods, for example, employing a copper catalyst, have been shown to improve the regioselectivity of aniline bromination. thieme-connect.com

Another commercially important method for synthesizing this compound is the reduction of 1-bromo-4-chloro-2-nitrobenzene. chemsrc.com This precursor is typically synthesized through the nitration of 1-bromo-4-chlorobenzene. The subsequent reduction of the nitro group to an amine is a critical step where yield and purity are key concerns. Catalytic hydrogenation is a widely used and efficient method for this transformation.

For instance, a similar process for the synthesis of the structurally related 2-bromo-5-fluoroaniline (B94856) via catalytic hydrogenation of 2-bromo-5-fluoronitrobenzene has been well-documented and provides a valuable model. In this process, Raney nickel is employed as the catalyst in a methanol solvent under hydrogen pressure. The reaction is carefully monitored to ensure the complete consumption of the starting nitro compound. google.com A critical aspect of this method is the use of a bromine inhibitor to prevent the hydrogenolysis of the bromine atom, a common side reaction that would reduce the yield of the desired product. google.com

Post-reaction work-up and purification are essential for achieving high-purity this compound. In the case of the catalytic hydrogenation route, the initial step involves the removal of the solid catalyst by filtration, often under an inert atmosphere like nitrogen to prevent oxidation of the product. google.com The solvent is then typically removed by distillation. Subsequent purification often involves crystallization from a suitable solvent system. For example, after removing methanol, the crude product can be dissolved in a non-polar solvent like n-hexane and washed with water to remove any water-soluble impurities. google.com Cooling the organic phase then induces crystallization, yielding a solid product that can be isolated by filtration. google.com This crystallization process is highly effective in removing minor impurities and can be repeated if necessary to achieve the desired purity level.

The table below summarizes key parameters and findings from a representative industrial-scale synthesis of a closely related compound, 2-bromo-5-fluoroaniline, which highlights the focus on yield and purity.

| Parameter | Laboratory Scale Example (2-bromo-5-fluoroaniline) | Industrial Implication for this compound |

| Precursor | 2-bromo-5-fluoronitrobenzene | 1-bromo-4-chloro-2-nitrobenzene |

| Reaction | Catalytic Hydrogenation | Catalytic Hydrogenation |

| Catalyst | W-4 Raney Nickel | Raney Nickel or other supported metal catalysts (e.g., Pd/C) |

| Solvent | Methanol | Methanol, Ethanol (B145695), or other suitable industrial solvents |

| Key Additive | Bromine inhibitor (e.g., thanomin, hexahydroaniline, morpholine, triethylamine) | Use of inhibitors to prevent dehalogenation is critical for yield. |

| Reaction Temp. | 45 °C | Optimized for reaction rate, catalyst stability, and safety. |

| H₂ Pressure | 1.0 MPa | Optimized for efficiency and safety in industrial reactors. |

| Yield | 80-87% | High yields are a primary driver of cost-effectiveness. |

| Purity | 99.1-99.4% (by GC) | High purity is essential for subsequent pharmaceutical applications. |

| Purification | Filtration, Distillation, Washing (n-hexane/water), Crystallization | Multi-step purification including crystallization is standard. |

This table presents data adapted from a patented synthesis of 2-bromo-5-fluoroaniline and provides a model for the industrial production of this compound. google.com

The optimization of these parameters—catalyst selection and loading, solvent choice, reaction temperature and pressure, and purification techniques—is an ongoing process in both industrial and laboratory settings. The goal is to develop robust, scalable, and cost-effective processes that consistently deliver high-yield, high-purity this compound.

Chemical Reactivity and Derivative Synthesis of 2 Bromo 5 Chloroaniline

Mechanistic Investigations of Chemical Transformations Involving 2-Bromo-5-chloroaniline

The reactivity of this compound is multifaceted, allowing for transformations at the amino group, the aromatic ring, and the carbon-halogen bonds. Mechanistic understanding of these reactions is crucial for controlling reaction outcomes and designing synthetic pathways to novel compounds.

Nucleophilic Substitution Reactions at the Amino Group

The primary amine functionality of this compound serves as a potent nucleophile, readily participating in reactions with various electrophiles. A common and fundamental transformation is acylation, where the amino group attacks an acylating agent, such as an acyl chloride or anhydride (B1165640), to form a stable amide. For instance, the reaction of this compound with acetyl chloride or acetic anhydride in the presence of a base like pyridine (B92270) proceeds via a nucleophilic acyl substitution mechanism to yield N-(2-Bromo-5-chlorophenyl)acetamide. chemicalbook.com The base is essential to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

The amino group can also react with other electrophiles. Its reaction with thiophosgene (B130339) in an anhydrous solvent and in the presence of a base like sodium carbonate leads to the formation of 2-bromo-5-chlorophenyl isothiocyanate. chemicalbook.com This transformation involves the nucleophilic attack of the amine on the highly electrophilic carbon of thiophosgene, followed by elimination. Similarly, carboxylation reactions have been reported, such as the reaction with carbon dioxide (CO2) in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to produce unsymmetrical ureas. chemicalbook.com

Electrophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring

Electrophilic aromatic substitution (SEAr) on the this compound ring is heavily influenced by the directing effects of its substituents. The amino group (-NH2) is a powerful activating group and is strongly ortho-, para-directing. Conversely, the bromine and chlorine atoms are deactivating groups due to their inductive electron withdrawal, yet they also direct incoming electrophiles to the ortho and para positions.

In the case of this compound, the positions ortho (C3) and para (C5) to the amino group are already substituted. Therefore, electrophilic attack is directed to the remaining ortho position, C6. The combined deactivating effect of the two halogens makes the ring less reactive than aniline (B41778) itself, often requiring specific catalytic conditions. Studies on the electrophilic bromination of meta-substituted anilines using N-Bromosuccinimide (NBS) show that the regioselectivity is highly dependent on the solvent but that substitution occurs predominantly ortho to the amino group. lookchem.com For substrates like this compound, the incoming electrophile will add to the C6 position, which is ortho to the amine and meta to the chlorine atom. Research into iron-catalyzed halogenation has shown that the presence of an N-H bond is crucial for achieving high ortho-selectivity, suggesting a mechanism where the catalyst coordinates with the amine to direct the electrophile. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Biphenylamine Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a valuable substrate for these transformations. The difference in reactivity between the C-Br and C-Cl bonds (C-Br being more reactive) allows for selective functionalization. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is particularly noteworthy.

The reaction of this compound with various arylboronic acids, catalyzed by a palladium complex, selectively forms substituted biphenylamines. chemicalbook.comuio.no The generally accepted mechanism for Suzuki coupling involves a catalytic cycle:

Oxidative Addition : The Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation : A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its aryl group to the palladium center, displacing the halide. organic-chemistry.org

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated, forming the biphenyl (B1667301) product and regenerating the Pd(0) catalyst. organic-chemistry.org

Research has demonstrated the successful coupling of this compound with partners like fluorophenylboronic acids to produce various fluorinated 4-chloro-biphenyl-2-amine derivatives. chemicalbook.com

| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| 2,3-Difluorophenylboronic acid | Pd(PPh₃)₄ (typical) | K₂CO₃ or K₃PO₄ (typical) | Dioxane/Water or THF (typical) | 4-Chloro-2',3'-difluorobiphenyl-2-amine chemicalbook.com |

| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (typical) | K₂CO₃ or K₃PO₄ (typical) | Dioxane/Water or THF (typical) | 4-Chloro-3'-fluorobiphenyl-2-amine chemicalbook.com |

Ullmann Coupling-Cyclization Reactions

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides another powerful tool for modifying this compound. This reaction is particularly useful for forming carbon-nitrogen or carbon-oxygen bonds and can be employed in intramolecular cyclization strategies to build heterocyclic scaffolds. organic-chemistry.orgwikipedia.org

A notable application is the copper-catalyzed Ullmann coupling-cyclization reaction of this compound with an amino acid, such as (S)-cyclopropylglycine. chemicalbook.com This transformation proceeds in a tandem fashion. The first step is likely an amidation between the amino acid and the aniline. This is followed by an intramolecular copper-catalyzed N-arylation, where the nitrogen of the newly formed amide displaces the bromine atom at the C2 position. This sequence results in the formation of a quinoxalinone core, a valuable heterocyclic motif. chemicalbook.com The mechanism of the key C-N bond-forming step is thought to involve the formation of an organocopper intermediate, which then undergoes nucleophilic attack by the amide nitrogen. organic-chemistry.org

Synthesis and Characterization of Advanced Derivatives of this compound

The functional handles on this compound allow for its conversion into more complex derivatives with specialized properties, such as Schiff bases and their corresponding metal complexes.

Formation of Schiff Bases and Their Metal Complexes

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. The amino group of this compound can be condensed with various aromatic aldehydes to yield Schiff base ligands. For example, reacting this compound with a substituted salicylaldehyde (B1680747) in a solvent like ethanol (B145695) would produce a halogenated N-salicylideneaniline derivative.

These Schiff base ligands, often containing additional donor atoms like the hydroxyl oxygen of a salicylaldehyde moiety, are excellent chelating agents for transition metal ions. bohrium.cominternationaljournalcorner.com The synthesis of metal complexes involves reacting the Schiff base ligand with a metal salt (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II), Mn(II)) in a suitable solvent. bohrium.comnanobioletters.com The ligand coordinates to the metal center, typically through the azomethine nitrogen and the phenolate (B1203915) oxygen, forming stable chelate rings. bohrium.comnanobioletters.com

The resulting metal complexes are characterized using a suite of analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is used to confirm coordination, typically showing a shift in the C=N stretching frequency and the disappearance of the phenolic O-H stretch. UV-Visible spectroscopy provides information about the electronic transitions within the complex and its coordination geometry. Elemental analysis and mass spectrometry confirm the stoichiometry and composition of the complexes.

| Technique | Observation | Inference |

|---|---|---|

| FTIR | Shift of ν(C=N) band to lower frequency; Disappearance of broad ν(O-H) band. nanobioletters.com | Coordination of the azomethine nitrogen and deprotonated phenolic oxygen to the metal ion. nanobioletters.com |

| UV-Vis | Appearance of new absorption bands in the visible region. nanobioletters.com | d-d electronic transitions and charge-transfer bands, indicative of complex formation and specific coordination geometry (e.g., tetrahedral, square planar). nanobioletters.com |

| Elemental Analysis | Experimental C, H, N values match calculated values for a proposed stoichiometry (e.g., 1:2 Metal:Ligand). internationaljournalcorner.com | Confirms the molecular formula and stoichiometry of the complex. internationaljournalcorner.com |

| Mass Spectrometry | Molecular ion peak corresponds to the expected mass of the complex. | Confirms the molecular weight of the synthesized complex. |

Synthesis of Heterocyclic Compounds

This compound is a key building block for the creation of various heterocyclic structures, which are integral to many areas of chemical and pharmaceutical research.

Pyrimidinium Chlorides:

The amino group of this compound can react with substituted aminopyrimidines to yield pyrimidinium chlorides. chemicalbook.com This transformation typically involves the formation of a new carbon-nitrogen bond, leading to the construction of the pyrimidinium ring system. These compounds are of interest in medicinal chemistry. chemicalbook.com

Quinoxalinones:

Quinoxalinones are another class of heterocyclic compounds that can be synthesized from this compound. A notable method involves a copper-catalyzed Ullmann coupling-cyclization reaction. chemicalbook.com In this process, this compound reacts with an α-amino acid, such as (S)-cyclopropylglycine, to form the quinoxalinone core. chemicalbook.com This reaction proceeds through the simultaneous acylation of the amino group and a substitution reaction at the bromine-bearing carbon. chemicalbook.com The resulting quinoxalinone can be further modified, for instance, by reduction to a tetrahydroquinoxaline derivative, which are investigated for their potential as bromodomain inhibitors. chemicalbook.com Research has also explored the synthesis of pyrrole (B145914) and indole (B1671886) quinoxalinone derivatives through intramolecular copper-catalyzed reactions. conicet.gov.ar

Indolines:

The synthesis of indolines from this compound can be achieved through a multi-step process. One approach involves the initial formation of allylated anilides from this compound. chemicalbook.com These intermediates can then react with dimethyl phosphonate (B1237965) to produce 3-phosphonoalkyl indolines. chemicalbook.com

Acylation and Urea (B33335) Formation Reactions

The amino group of this compound readily undergoes acylation and can be used to form urea derivatives.

Acylation:

Acylation of this compound is a common transformation. For example, it can be acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine (B128534) to produce N-(2-bromo-5-chlorophenyl)acetamide. This reaction is typically carried out under reflux conditions and often results in high yields. The resulting amide can then serve as an intermediate in further synthetic steps. For instance, it can be coupled with 3-(3-chlorophenyl)-2-(3-methoxyphenyl)propanoic acyl chloride to form a more complex amide, which can then be cyclized to produce chiral 3-aryl-3-benzyloxindoles with potential antitumor activity. chemicalbook.com

Urea Formation:

This compound can be utilized in the synthesis of unsymmetrical ureas. One method involves the reaction of this compound with carbon dioxide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form compounds like N-(2-Bromo-5-chlorophenyl)morpholine-4-carboxamide. chemicalbook.com These urea derivatives are of interest due to their potential applications in medicinal chemistry. Another pathway involves reacting this compound with fluorophenylboronic acids to produce substituted biphenyl-2-amines, which can be subsequently acetylated to yield urea derivatives that have been investigated as fatty-acid binding protein (FABP) inhibitors. chemicalbook.com

Preparation of Organometallic Precursors

The bromine atom in this compound makes it a suitable substrate for the preparation of organometallic reagents, particularly boronic esters.

Boronic Esters:

Boronic esters are valuable intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be prepared from this compound by reacting it with bis(pinacolato)diboron. chemicalbook.com This reaction involves the substitution of the bromine atom with a boronate group. chemicalbook.com The resulting aniline boronic ester can then be used in palladium-catalyzed cyclization reactions to form new carbon-carbon bonds.

Synthesis of Thiol and Isothiocyanate Derivatives

The functional groups of this compound allow for its conversion into sulfur-containing derivatives like thiols and isothiocyanates.

Thiol Derivatives:

2-Bromo-5-chlorobenzenethiol can be synthesized from this compound through a sequence of substitution and reduction reactions involving the amino group. chemicalbook.com This thiol can then be used as a building block for the preparation of other sulfur-containing heterocyclic compounds, such as benzothiadiazepines and benzothiadiazocines. chemicalbook.com

Isothiocyanate Derivatives:

The amino group of this compound can be converted to an isothiocyanate group. This is achieved by reacting this compound with thiophosgene in the presence of a base like sodium carbonate in a suitable solvent such as anhydrous dichloroethane. chemicalbook.com The resulting 2-bromo-5-chlorophenyl isothiocyanate is a reactive intermediate that can be used in the synthesis of compounds designed to inhibit c-myc/max/DNA complex formation. chemicalbook.com

Spectroscopic and Structural Elucidation of 2 Bromo 5 Chloroaniline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 2-Bromo-5-chloroaniline, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra offer definitive confirmation of its structure.

In the ¹H NMR spectrum, recorded in a solvent like deuterochloroform (CDCl₃), the protons of the aromatic ring exhibit distinct chemical shifts and coupling patterns. The amine (NH₂) protons typically appear as a broad singlet. The aromatic protons show signals that can be assigned based on their electronic environment and coupling with neighboring protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms attached to the bromine (C-Br), chlorine (C-Cl), and amine (C-NH₂) groups show characteristic chemical shifts influenced by the electronegativity and anisotropic effects of the substituents. For instance, in a related isomer, 4-bromo-2-chloroaniline (B1269894), the carbon attached to the amino group (C-NH₂) resonates around 143.0 ppm, while the carbons bonded to bromine and chlorine appear at approximately 133.3 ppm and 132.5 ppm, respectively. rsc.org The remaining aromatic carbons are found at shifts of 128.2, 120.6, and 111.4 ppm. rsc.org Similar patterns are expected for this compound, with specific shifts determined by the substituent positions.

Table 1: Representative NMR Data for a Haloaniline Isomer (4-Bromo-2-chloroaniline)

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹³C | 143.0 | C-NH₂ |

| ¹³C | 133.3 | C-Br |

| ¹³C | 132.5 | C-Cl |

| ¹³C | 128.2, 120.6, 111.4 | Aromatic CH |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. nih.gov

The IR spectrum shows distinct absorption bands corresponding to different molecular vibrations. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. The C-N stretching vibration is usually found in the 1250-1350 cm⁻¹ range. The vibrations of the carbon-halogen bonds are found at lower frequencies, with the C-Br stretch appearing in the 500-600 cm⁻¹ region and the C-Cl stretch in the 600-800 cm⁻¹ region. thieme-connect.de

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. nih.gov A theoretical study on aniline (B41778) derivatives helps in assigning these vibrational modes with greater accuracy. oiccpress.com

Table 2: Typical Vibrational Frequencies for Haloanilines

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| N-H Bend (Amine) | 1590 - 1650 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands that arise from π-π* and n-π* transitions. The aromatic ring and the lone pair of electrons on the nitrogen atom are the primary chromophores. In a related compound, 2-chloro-6-methylaniline, absorption bands are observed at 260, 285, and 306 nm when dissolved in ethanol (B145695). rsc.org The absorption maxima (λmax) for this compound are expected in a similar range, influenced by the electronic effects of both the bromine and chlorine substituents on the benzene (B151609) ring. scienceworldjournal.org Studies on various azo dyes derived from substituted anilines confirm that the position of substituents significantly affects the λmax values due to their influence on the electronic structure. scispace.comwikipedia.org

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation pattern of a compound. scbt.com For this compound (C₆H₅BrClN), the calculated monoisotopic mass is 204.92939 Da. nih.gov

The mass spectrum will exhibit a characteristic molecular ion peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a distinctive pattern of peaks at M, M+2, and M+4. nih.gov For instance, the mass spectrum of the isomer 4-bromo-2-chloroaniline shows a base peak at m/z 205, with corresponding isotopic peaks at m/z 207 and m/z 209. thieme-connect.de

Electron impact (EI) ionization can cause the molecular ion to fragment. Common fragmentation pathways for haloaromatics include the loss of the halogen atoms (as Br· or Cl· radicals) or the loss of a hydrogen halide (HBr or HCl). cymitquimica.com

Energy Dispersive X-ray Spectroscopy (EDX or EDS) coupled with Scanning Electron Microscopy (SEM) is used to analyze the elemental composition and surface morphology of a material. chemsrc.com For a sample of this compound, SEM would reveal the morphology of the crystalline or powdered solid. nih.gov The accompanying EDX analysis would confirm the presence of carbon (C), nitrogen (N), chlorine (Cl), and bromine (Br) and can provide their relative atomic percentages on the sample's surface, thus verifying the elemental makeup of the compound. This technique is particularly powerful for confirming the uniform distribution of elements in materials derived from this compound, such as in composites or catalysts. nih.gov

Crystallographic Analysis and Supramolecular Chemistry

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. For derivatives of this compound, SCXRD studies have provided invaluable insights into their molecular geometry and crystal packing.

A notable example is a Schiff base derivative, (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol (HL), synthesized from 2-bromo-4-chloroaniline (B1265534) and 5-chlorosalicylaldehyde. The crystal structure of this compound was determined to be monoclinic with the space group P2₁/c. rsc.org The analysis revealed a single monomeric unit in the asymmetric unit, stabilized by an intramolecular O-H···N hydrogen bond. rsc.org The dihedral angle between the two phenyl rings was found to be 8.2(11)°. rsc.org

The crystal structures of metal complexes of this Schiff base ligand, specifically with Ni(II) and Cu(II), have also been elucidated. rsc.org These studies showed that the complexes have a perfect square planar geometry around the central metal ion. rsc.org The ligand acts as a bidentate donor, coordinating to the metal through the oxygen and nitrogen atoms of the phenolic and azomethine groups, respectively. rsc.org

In another related study on 4-Bromo-2-chloroaniline, SCXRD analysis revealed that the molecule is nearly planar. researchgate.net The crystal packing in this compound is characterized by intermolecular N—H⋯N and weak N—H⋯Br hydrogen bonds, which create sheet-like structures. researchgate.net

Table 1: Crystallographic Data for a Derivative of this compound

| Parameter | (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Feature | Intramolecular O-H···N hydrogen bond |

| Dihedral Angle (Phenyl Rings) | 8.2(11)° |

This table presents crystallographic data for a Schiff base derivative of 2-bromo-4-chloroaniline, which has a similar substitution pattern to this compound.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD, used to identify the crystalline phases of a material and to assess its purity. While specific PXRD data for this compound is not extensively detailed in the available literature, the technique has been applied to its derivatives and related chloroaniline compounds.

For instance, PXRD was used to confirm the structure of the Schiff base ligand derived from 2-bromo-4-chloroaniline and its metal complexes. rsc.orgrsc.org This analysis helps in verifying that the bulk material corresponds to the single crystal structure and is free from significant crystalline impurities.

Studies on other chloroaniline derivatives, such as o-chloroaniline and m-chloroaniline, have demonstrated the utility of PXRD in determining their crystal systems and unit cell parameters at low temperatures. cambridge.org These compounds were found to crystallize in the orthorhombic system. cambridge.org In contrast, 2,6-dichloroaniline (B118687) crystallizes in the monoclinic system. cambridge.org Such studies highlight the influence of the position and number of halogen substituents on the crystal packing of aniline derivatives.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular assembly of this compound and its derivatives in the solid state is governed by a variety of non-covalent interactions. These interactions are crucial in determining the crystal packing and, consequently, the physical properties of the material.

Hydrogen Bonding: In the crystal structure of 4-Bromo-2-chloroaniline, molecules are linked by intermolecular N—H⋯N and weak N—H⋯Br hydrogen bonds, forming sheets. researchgate.net For the Schiff base derivative of 2-bromo-4-chloroaniline, an intramolecular O-H···N hydrogen bond is a key stabilizing feature. rsc.org Additionally, a non-classical C-H···O hydrogen bond contributes to the crystal packing. rsc.org

Halogen Bonding: While not explicitly detailed for this compound itself, halogen bonding is a significant interaction in halogenated aromatic compounds. The presence of both bromine and chlorine atoms in the molecule suggests the potential for these types of interactions to play a role in its crystal structure.

π-π Stacking: The aromatic rings in aniline derivatives can engage in π-π stacking interactions, further stabilizing the crystal lattice. The planarity of the molecule, as seen in 4-Bromo-2-chloroaniline, facilitates such interactions. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis provides a detailed picture of the close contacts between molecules.

In a study of a different halogenated compound, N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, Hirshfeld surface analysis mapped with d_norm showed N—H⋯N, C—H⋯N, and C—H⋯O hydrogen-bonded contacts. nih.gov The fingerprint plots were resolved to quantify the contributions of N⋯H/H⋯N and O⋯H/H⋯O contacts. nih.gov Similarly, for polymorphs of 4-bromo-N-(4-bromobenzylidene)aniline, Hirshfeld analysis highlighted the differences in intermolecular contacts, such as Br⋯H/H⋯Br, H⋯H, and C⋯H/H⋯C, between the two crystalline forms. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Bromo 5 Chloroaniline

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net For compounds like 2-Bromo-5-chloroaniline, DFT calculations, often using functionals such as B3LYP or CAM-B3LYP combined with basis sets like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. researchgate.netscielo.br This process finds the minimum energy conformation of the molecule. nepjol.info

Once the geometry is optimized, key electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. nepjol.info The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nepjol.info For similar aromatic compounds, DFT calculations have been used to determine these energy values, providing insight into their electronic behavior. scielo.brjmaterenvironsci.com

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT studies. It illustrates the charge distribution across the molecule's surface. nepjol.info The MEP map uses a color scale to show regions of varying electron density: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. nepjol.info For aromatic amines, the MEP can reveal the reactive sites on the benzene (B151609) ring and the amino group. jmaterenvironsci.com

Table 1: Illustrative DFT-Calculated Properties for Related Anilines Note: Data for closely related compounds is provided to illustrate the typical outputs of DFT calculations, as specific experimental and theoretical values for this compound are not readily available in the cited literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| p-Chloroaniline | -5.20 | -0.27 | 4.93 | 4.62 |

| p-Bromoaniline | -5.25 | -0.31 | 4.94 | 4.22 |

| p-Fluoroaniline | -5.35 | -0.24 | 5.11 | 2.45 |

Source: Data derived from a study on para-substituted anilines using the B3LYP/6-311G(d,p) method. jmaterenvironsci.com

From the HOMO and LUMO energies obtained through DFT, a set of global reactivity descriptors can be calculated. These "conceptual DFT" descriptors quantify the reactivity of a molecule. researchgate.net Key descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. A higher value indicates greater stability. rsc.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge, calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ). rsc.orgtandfonline.com

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions. jmaterenvironsci.com

Table 2: Illustrative Conceptual DFT-Based Reactivity Descriptors for Related Anilines Note: This table demonstrates the type of data generated from conceptual DFT studies on related compounds.

| Compound | Chemical Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| p-Chloroaniline | 2.46 | 2.74 | 0.91 |

| p-Bromoaniline | 2.47 | 2.78 | 0.86 |

| p-Fluoroaniline | 2.56 | 2.80 | 0.87 |

Source: Data derived from a study on para-substituted anilines. jmaterenvironsci.com

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. rsc.org It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized, Lewis-like bonding patterns (i.e., bonds and lone pairs). wisc.edu

Quantitative Structure-Activity/Property/Toxicity Relationship (QSAR/QSPR/QSTR) Studies

QSAR, QSPR, and QSTR are computational modeling methods that correlate the chemical structure of compounds with their biological activity, physicochemical properties, or toxicity, respectively. researchgate.netresearchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors (like those from DFT) and experimentally measured values. sci-hub.st

QSAR and QSTR models are instrumental in predicting the potential biological effects of chemicals, including their toxicity. researchgate.netmdpi.com For aromatic compounds, models have been developed to predict acute toxicity, such as the 50% lethal dose (LD50) in rats, by using descriptors that account for polarizability and the presence of specific functional groups. researchgate.net The fundamental assumption is that the structure and electronic properties of a chemical determine its biological interactions. fiu.edu

While specific QSAR models predicting the pharmacological potency of this compound are not detailed in the available literature, the compound serves as a key intermediate in the synthesis of molecules with potential therapeutic applications. For example, its derivative, N-(2-Bromo-5-chlorophenyl)acetamide, has been studied for its potential as an inhibitor of enzymes implicated in cancer. this compound is also a precursor for synthesizing compounds with antitumor activity and fatty-acid binding protein (FABP) inhibitors. chemicalbook.com Predictive models can help screen libraries of such derivatives to identify candidates with the highest potential activity, guiding synthetic efforts.

QSPR models are used to predict the environmental fate of chemicals by estimating key parameters that govern their distribution and persistence. researchgate.net One such critical parameter is the soil organic carbon-water (B12546825) partition coefficient (Koc), which describes a chemical's tendency to adsorb to soil and sediment. researchgate.netepa.gov A high Koc value indicates that the compound is likely to be retained in the soil, while a low value suggests it will be more mobile and may leach into groundwater.

QSPR models for predicting Koc often use descriptors like the octanol-water partition coefficient (log Kow), which measures lipophilicity, along with quantum-chemical descriptors. researchgate.net Studies have successfully applied these models to substituted anilines and phenols. researchgate.net For the related isomer, 2-bromo-4-chloroaniline (B1265534), one study noted that it exhibited negligible to low soil sorption. geomar.de Predictive modeling is crucial for assessing the environmental risk of such compounds, especially when experimental data is scarce. researchgate.netnih.gov

Statistical Validation of QSAR Models (e.g., Cross-validation, External Validation)

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to predict the biological activity or properties of chemical compounds based on their molecular structures. The reliability and predictive power of these models are assessed through rigorous statistical validation. basicmedicalkey.com Key validation strategies include internal validation, which assesses the model's robustness using the training data, and external validation, which evaluates its predictive performance on an independent set of compounds (the test set). basicmedicalkey.comresearchgate.net

While specific QSAR validation data for this compound is not extensively detailed in the available literature, the validation principles can be understood from studies on related aromatic amines and haloanilines. muni.cz

Internal Validation: Internal validation is often performed using cross-validation (CV) techniques. researchgate.net The most common method is Leave-One-Out cross-validation (LOO-CV), where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the set. The resulting cross-validated correlation coefficient (Q² or q²) is a key metric for the model's robustness. nih.gov A high Q² value (e.g., > 0.5) indicates good internal predictivity. For instance, in a study on substituted aromatic compounds, a five-fold cross-validation was used to confirm the stability of the developed models. mdpi.com

External Validation: External validation is considered the most stringent test of a model's predictive capability. basicmedicalkey.com It involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the performance of the developed model. basicmedicalkey.com Several statistical parameters are used to assess the external validation, including the predictive R² (R²_pred or q²_ext), which measures how well the model predicts the activity of the test set compounds. mdpi.com A model is generally considered predictive if its R²_pred is greater than 0.6. researchgate.net

A comparative study of different validation methods, including LOO-CV and external validation on a dataset of 95 congeneric amine mutagens, found that LOO-CV provided the most stable and reliable performance for datasets with a small number of samples but a large number of descriptors, a common scenario in QSAR. nih.gov This suggests that for a compound like this compound, LOO-CV would be a highly recommended validation technique.

Below is a table summarizing the common validation parameters used in QSAR studies.

| Validation Parameter | Description | Typical Acceptance Criteria |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Q² or q² (Cross-Validated R²) | Measures the internal predictive ability of the model via cross-validation. | > 0.5 |

| R²_pred or q²_ext (External R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible |

These validation techniques ensure that a developed QSAR model is robust, stable, and has a reliable predictive capacity for new, untested compounds that fall within its applicability domain. basicmedicalkey.com

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as a this compound derivative, and a biological macromolecule (protein). easychair.org These methods provide insights into binding affinity, specific interactions, and the stability of the ligand-protein complex. easychair.orgnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. easychair.org This allows for the identification of the binding site and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the complex. biorxiv.orgplos.org

While docking studies specifically for the parent this compound are not prominent, research on its derivatives provides valuable insights. For example, a study on bromo aniline (B41778) derivatives synthesized from precursors including 2-chloro aniline investigated their potential as inhibitors of the Heat shock protein 90 (Hsp90) chaperone, a target in cancer therapy. neliti.comsciencescholar.usresearchgate.net The docking results, performed using software like Schrödinger's GLIDE, identified the best-docked ligands based on their docking scores and Glide energies. neliti.com

In one such study, a derivative (Compound 5a) showed a high docking score and favorable binding energy, forming multiple hydrogen bonds with amino acid residues in the Hsp90 binding pocket. neliti.com The interactions observed included hydrogen bonds with distances as short as 1.96 Å, indicating strong binding. neliti.com

Another study on benzimidazole (B57391) derivatives, which can be synthesized from haloanilines, explored their antitubercular activity by docking them against the Mtb KasA protein. nih.gov The results showed that derivatives with chloro and bromo substitutions exhibited high binding energies (−7.36 and −7.17 kcal/mol), confirming their potential to inhibit the target protein. nih.gov

The types of interactions that are critical for ligand binding are summarized in the table below.

| Interaction Type | Description | Amino Acids Often Involved |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N, O) and another nearby electronegative atom. easychair.org | Asp, Glu, Ser, Thr, Asn, Gln, His |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment, driven by the release of water molecules. plos.org | Ala, Val, Leu, Ile, Phe, Trp, Met |

| π-π Stacking | A non-covalent interaction between aromatic rings. Can be face-to-face or edge-to-face. biorxiv.org | Phe, Tyr, Trp, His |

| Halogen Bond | A non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (like a carbonyl oxygen). rsc.orgresearchgate.net | Backbone carbonyls, Asp, Glu |

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative stabilities. For drug-like molecules, understanding the preferred conformation in a biological environment is crucial. Molecular dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing information on its stability and conformational flexibility. nih.gov

Theoretical studies on haloaniline derivatives have used Density Functional Theory (DFT) to analyze their molecular structure and stability. worldscientific.com For instance, the analysis of imines derived from 4-haloanilines explored their molecular electrostatic potential (MEP) to characterize regions prone to acting as hydrogen or halogen bond donors and acceptors. acs.org

The stability of a ligand within a protein's binding site is often assessed through MD simulations by calculating the root-mean-square deviation (RMSD) of the ligand's atoms over time. A stable RMSD value suggests that the ligand remains in a consistent binding pose. nih.gov For example, MD simulations of benzimidazole derivatives bound to a target protein showed stable RMSD values, indicating the formation of a stable ligand-protein complex. nih.govnih.gov This stability is often correlated with the strength and persistence of intermolecular interactions, such as the hydrogen bonds identified in the docking analysis. nih.gov

Applications in Advanced Research Fields

Medicinal Chemistry and Pharmaceutical Research

In the realm of pharmaceutical sciences, 2-bromo-5-chloroaniline is a key intermediate for the synthesis of novel therapeutic agents. chemicalbook.com Its structural framework is incorporated into a variety of derivatives designed to exhibit specific biological activities and interact with targeted biomolecules.

Design and Synthesis of Bioactive Derivatives (e.g., Antitumor Agents, Antimicrobial Compounds, Antioxidants)

The development of new bioactive compounds is a cornerstone of medicinal chemistry, and this compound plays a significant role as a starting material.

Antitumor Agents: Researchers have successfully utilized this compound in the synthesis of potent antitumor compounds. A notable example is its use in the creation of chiral 3-aryl-3-benzyloxindoles. In this process, this compound is first coupled with an acyl chloride, such as 3-(3-Chlorophenyl)-2-(3-methoxyphenyl)propanoic acyl chloride, to form an amide, which then undergoes further reactions to yield the final oxindole structure known to possess antitumor activity. chemicalbook.com

Antimicrobial Compounds: While direct studies on antimicrobial derivatives of this compound are specific, the broader class of halogenated anilines is well-established in the synthesis of antimicrobial agents. The presence of bromine and chlorine atoms can enhance the lipophilicity and electronic properties of a molecule, often leading to improved antimicrobial efficacy. The amine group on the this compound scaffold provides a reactive site for elaboration into various heterocyclic systems known for their antimicrobial properties.

Antioxidants: The potential for developing antioxidant compounds from this compound exists through its conversion into structures known to possess radical-scavenging capabilities. Although direct research is not extensively documented, its derivatives can be designed to mimic natural antioxidants, where the electronic modulation by the bromo and chloro substituents could influence the antioxidant capacity.

| Bioactive Derivative Class | Synthetic Precursor | Reported Biological Activity |

|---|---|---|

| Chiral 3-aryl-3-benzyloxindoles | This compound | Antitumor |

Inhibition of Molecular Targets (e.g., Fatty-Acid Binding Proteins (FABP), c-myc/max/DNA Complex Formation)

A key strategy in modern drug discovery is the design of small molecules that can inhibit specific molecular targets involved in disease pathways. This compound has been instrumental in developing inhibitors for important cellular targets.

Fatty-Acid Binding Protein (FABP) Inhibitors: This compound is a precursor for potent inhibitors of Fatty-Acid Binding Proteins (FABPs). The synthesis involves a nucleophilic substitution reaction between this compound and various fluorophenylboronic acids to produce substituted biphenyl-2-amine intermediates. Subsequent acetylation of these intermediates yields urea (B33335) derivatives that function as effective FABP inhibitors. chemicalbook.com FABPs are involved in lipid metabolism and signaling and are considered therapeutic targets for metabolic diseases and inflammation.

Inhibitors of c-myc/max/DNA Complex Formation: this compound is used to synthesize molecules that can disrupt the protein-protein and protein-DNA interactions of the c-myc oncogene. The process involves converting this compound into 2-bromo-5-chlorophenyl isothiocyanate by reacting it with thiophosgene (B130339). chemicalbook.com This isothiocyanate is a valuable intermediate for creating compounds designed to inhibit the formation of the c-myc/max/DNA complex, a critical target in cancer therapy. chemicalbook.comnbinno.com

| Molecular Target | Derivative/Intermediate from this compound | Therapeutic Area |

|---|---|---|

| Fatty-Acid Binding Proteins (FABP) | Acetylated urea derivatives of fluorinated biphenyl-2-amines | Metabolic & Inflammatory Diseases |

| c-myc/max/DNA Complex | Compounds derived from 2-bromo-5-chlorophenyl isothiocyanate | Oncology |

Schiff Base Complexes for Enhanced Biological Activity

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands that can coordinate with metal ions to form stable complexes. These metal complexes often exhibit significantly enhanced biological activity compared to the free ligands.

The amine group of this compound makes it an ideal substrate for the synthesis of Schiff bases. While specific research on Schiff bases from this compound is emerging, studies on analogous compounds like 2-bromo-4-methyl aniline (B41778) demonstrate the principle. Schiff bases derived from this related aniline have been screened for antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi, showing considerable biological importance. The formation of binary complexes with transition metals such as Co(II), Ni(II), and Cu(II) is a key area of investigation, as these complexes are often more potent than the parent organic compound. The wide spectrum of activities associated with Schiff base complexes includes antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Agrochemical Research and Development

This compound and its isomers are recognized as important intermediates in the agrochemical industry. nbinno.com The unique combination of substituents on the aniline ring provides a scaffold for the development of active ingredients for crop protection products.

Development of Herbicidal Formulations

While specific, publicly available research detailing the direct use of this compound in commercial herbicidal formulations is limited, the broader class of substituted anilines is foundational in herbicide discovery. Patent literature describes the use of various bromo-, chloro-, and nitro-substituted anilines as starting materials for compounds with herbicidal properties. These aniline derivatives are incorporated into larger molecules designed to interfere with essential biological processes in weeds. The synthetic utility of this compound makes it a candidate for the development of novel herbicides, although detailed studies on its specific efficacy in this role are not widely published.

Exploration of Pesticidal Efficacy

The exploration of pesticidal efficacy extends beyond herbicides to include insecticides and miticides. The chemical class to which this compound belongs is featured in patents for compounds with broad pesticidal applications. These compounds can act as contact poisons, residual treatments, or systemic agents that are taken up by plants. The development of new pesticides is an ongoing process, and versatile intermediates like this compound are valuable for creating diverse libraries of candidate molecules for screening against various agricultural pests.

Materials Science and Organic Electronics

This compound serves as a versatile precursor in the synthesis of complex organic molecules, a role that extends into the field of materials science. srinichem.comnbinno.com Its unique structure, featuring an aniline backbone with bromine and chlorine substituents, provides multiple reactive sites for building larger, functional molecules. nbinno.comchemicalbook.com

Synthesis of Monomers for Polymeric Materials

In materials science, this compound is primarily utilized as a foundational building block for creating more complex monomers. These monomers can then be polymerized to form materials with specific desired properties. The presence of the amine (-NH2) group, along with the bromo and chloro substituents, allows for a variety of chemical reactions, such as substitution and coupling reactions. nbinno.com This reactivity is crucial for synthesizing functionalized monomers intended for specialized polymers. srinichem.com While it is categorized as an organic monomer building block for materials like COFs (Covalent Organic Frameworks) and other polymers, specific examples of large-scale polymeric materials derived directly from this compound are not extensively detailed in publicly available research. bldpharm.com Its role is more established as an intermediate in the broader field of organic synthesis, which underpins the development of new materials. guidechem.comchemicalbook.com

Analytical Chemistry and Sensing Technologies

The detection and quantification of halogenated anilines like this compound in various environmental and industrial matrices are crucial for monitoring and safety. The development of sensitive and specific analytical methods is a key focus in this domain.

Development of Methods for Trace Detection and Quantification of this compound

Advanced analytical techniques are employed for the trace detection and quantification of this compound. The primary methods are based on chromatography, which separates the compound from complex mixtures, coupled with sensitive detectors.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile organic compounds. For aniline derivatives, GC is often paired with a mass spectrometer (MS) or an electron capture detector (ECD).

Sample Preparation: This typically involves a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the sample matrix (e.g., water, soil).

Derivatization: To improve volatility and detection sensitivity, aniline's amino group can be derivatized. For instance, chloroanilines can be converted into their bromo derivatives, which are more responsive to an ECD.

Detection: GC-MS provides high selectivity and structural information, making it ideal for confirming the presence of the compound. The mass spectrometer identifies the molecule based on its unique mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) is another key technique, particularly for compounds that are less volatile or thermally sensitive.

Separation: Reversed-phase HPLC is commonly used, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.

Detection: HPLC systems are often coupled with a UV-Vis detector, as aromatic compounds like this compound absorb ultraviolet light. For higher sensitivity and specificity, HPLC can be connected to a mass spectrometer (LC-MS), which allows for the detection of very low concentrations.

The table below summarizes the key aspects of these analytical methods.

| Analytical Technique | Sample Preparation | Detection Method | Typical Detection Limits |

| Gas Chromatography (GC) | Liquid-liquid extraction, Solid-phase extraction (SPE), Derivatization | Mass Spectrometry (MS), Electron Capture Detector (ECD) | Low µg/L to ng/L range |

| High-Performance Liquid Chromatography (HPLC) | Direct injection (for clean samples), SPE | UV-Vis Spectroscopy, Mass Spectrometry (MS) | µg/L to ng/L range |

These methods enable the reliable detection and quantification of this compound at trace levels, which is essential for environmental monitoring, industrial quality control, and research applications.

Environmental and Toxicological Research Perspectives

Ecotoxicological Impact Assessments of 2-Bromo-5-chloroaniline and Its Metabolites

The assessment of ecotoxicological impacts is crucial for understanding the potential risks posed by chemical compounds released into the environment. This section reviews various research perspectives used to evaluate the toxicity of this compound.

In Vitro Toxicity Studies on Relevant Cell Lines

Direct in vitro toxicity studies on this compound using specific cell lines are not extensively detailed in the reviewed literature. However, the compound is a known precursor for the synthesis of more complex molecules, and the toxicity of these derivatives has been evaluated. For instance, this compound is a starting material in the synthesis of certain 3H-pyrrolo[2,3-c]quinoline derivatives. acs.org The cytotoxicity of these resulting compounds was assessed against the HepG2 human hepatocellular carcinoma cell line, showing no significant toxicity at the tested concentrations. acs.org

This indicates that while this compound itself has not been the focus of extensive cell-line-based toxicity screening in the available research, its derivatives are being evaluated for biological activity, which indirectly points to the importance of understanding the toxicological profile of the parent compound.

Table 1: Cytotoxicity of Compounds Derived from this compound Precursor

| Compound | Cell Line | Concentration(s) Tested | Result |

|---|---|---|---|

| 3H-pyrrolo[2,3-c]quinoline derivative (50) | HepG2 | 5 µM, 10 µM, 20 µM | No relevant cytotoxicity observed. acs.org |

In Silico Toxicity Potential Analysis

In silico analysis, which uses computational models to predict toxicity, provides a preliminary assessment of a chemical's potential hazards. For this compound, aggregated data from notifications to the ECHA C&L Inventory provides a harmonized hazard classification. nih.gov These classifications suggest that the compound poses several risks upon exposure. nih.govbldpharm.comtcichemicals.com

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific warnings for this compound based on these notifications. nih.gov This information is foundational for hazard assessment and indicates the need for careful handling and environmental monitoring.

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Hazard Statement | Classification |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4 nih.gov |

| H312 | Harmful in contact with skin | Acute Toxicity (Dermal), Category 4 nih.gov |

| H315 | Causes skin irritation | Skin Irritation, Category 2 nih.gov |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2A nih.gov |

Structure-Toxicity Relationship (STR) Modeling for Environmental Risk Assessment

Structure-Toxicity Relationship (STR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with its toxic effects. For classes of compounds like halogenated anilines, these models are instrumental in assessing environmental risk without extensive animal testing. imist.manih.gov

Studies on substituted anilines and phenols have shown that their toxicity to organisms like the algae Chlorella vulgaris can be predicted using specific molecular descriptors. imist.ma Key parameters in these models often include electronic and physicochemical properties. imist.manih.gov For many ecotoxicologically relevant compounds, including anilines, a non-specific mode of action is assumed, where the distribution between the lipophilic and hydrophilic phases of a biological system is a critical factor. mdpi.com

A QSAR study on the toxicity of chlorinated anilines to the bacterium Photobacterium phosphoreum found that the toxicity was related to the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov When assessing joint toxicity with cadmium, the energy difference between the highest occupied and lowest unoccupied molecular orbitals (EHOMO-ELUMO) became a significant descriptor. nih.gov For this compound, its lipophilicity, indicated by its octanol-water partition coefficient (log P), is a crucial descriptor for predicting its bioaccumulation and toxic potential. nih.govimist.ma

Table 3: Key Descriptor Types for STR/QSAR Modeling of Anilines

| Descriptor Type | Example Parameter | Relevance |

|---|---|---|

| Physicochemical | log P (Octanol-Water Partition Coefficient) | Indicates lipophilicity, influencing bioaccumulation and transport. imist.maresearchgate.net |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the reactivity and potential to interact with biological molecules. nih.gov |

| Electronic | EHOMO - ELUMO (Energy Gap) | Can describe the stability and reactivity of the molecule in combined exposures. nih.gov |

Environmental Fate and Transport Studies

Understanding how this compound behaves in the environment—how it moves through soil and water and how it breaks down—is essential for a complete risk profile.

Adsorption and Desorption Behavior in Environmental Matrices

The mobility of an organic compound in the environment is largely governed by its tendency to adsorb to soil, sediment, and other organic matter. This behavior is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which can be estimated from the octanol-water partition coefficient (log P or log Kow).

For this compound, the computed XLogP3 value is 3.3. nih.gov This relatively high value suggests a significant tendency to partition from water into fatty tissues and organic carbon. A higher log P value generally correlates with stronger adsorption to soil and sediment, reducing its mobility in water but increasing its persistence in the solid phases of the environment. This strong adsorption means the compound is less likely to leach into groundwater but may accumulate in soil and sediment, where it can pose a long-term risk to benthic organisms and potentially enter the food chain.

Biodegradation Pathways and Mechanisms

The breakdown of halogenated aromatic compounds like this compound in the environment is primarily driven by microbial activity. The persistence of these compounds often depends on the removal of the halogen substituents, which is a key and frequently challenging step in the degradation process. bldpharm.com

Microbial degradation can occur under both aerobic and anaerobic conditions, following different pathways.

Aerobic Degradation : Under aerobic conditions, dioxygenase enzymes often initiate the degradation of haloanilines. nih.gov These enzymes incorporate two hydroxyl groups into the aromatic ring, making it susceptible to cleavage and further metabolism.